
3-(4-Fluorophenoxy)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Fluorophenoxy)propionic acid” is a compound with the molecular weight of 184.16 . Another related compound is “3-(4-Fluorophenoxy)aniline” with a molecular weight of 203.22 .
Molecular Structure Analysis
The structure of “3-(4-Fluorophenoxy)benzoic Acid” contains a total of 27 bond(s). There are 18 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propionitrile” has an average mass of 165.164 Da and a mono-isotopic mass of 165.058990 Da .
科学的研究の応用
Application in Cancer Research
- Scientific Field: Medicinal Chemistry, Oncology
- Summary of Application: A compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”, known as KSK05104, has been studied for its apoptosis-inducing properties in human colon cancer cells .
- Methods of Application: The study involved treating HT-29 and HCT-116 cells with KSK05104 and observing the externalization of Annexin V-targeted phosphatidylserine residues, which is an indicator of apoptosis .
- Results: KSK05104 induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). This led to the release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Application in Antitumor Activity and Drug Development
- Scientific Field: Medicinal Chemistry, Pharmacology
- Summary of Application: Compounds structurally related to “3-(4-Fluorophenoxy)-5-nitroaniline” have been explored for their antitumor properties.
- Methods of Application: The study involved testing the inhibitory activity of these compounds against various tumor cell lines.
- Results: Promising candidates like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated selective inhibition of cancer cell lines.
Application in Photodynamic and Sono-Photodynamic Therapy
- Scientific Field: Medicinal Chemistry, Oncology
- Summary of Application: A compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”, known as 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine, has been studied for its potential use in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .
- Methods of Application: The study involved synthesizing a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy and preparing its graphene oxide (GO)-based composites by noncovalently coating the phthalocyanine on the GO surface .
- Results: The study found that these composites could be promising photosensitizers for both PDT and SPDT due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Application in Chemical Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: “3-(4-Fluorophenoxy)benzoic acid” is a compound structurally similar to “3-(4-Fluorophenoxy)-5-nitroaniline”. It is available for purchase and can be used in various chemical synthesis processes .
- Methods of Application: The specific methods of application would depend on the particular synthesis process being carried out .
- Results: The outcomes would vary based on the specific reactions and processes involved .
Safety And Hazards
特性
IUPAC Name |
3-(4-fluorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWYTAGLVJORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296723 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-5-nitroaniline | |
CAS RN |
208122-60-5 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

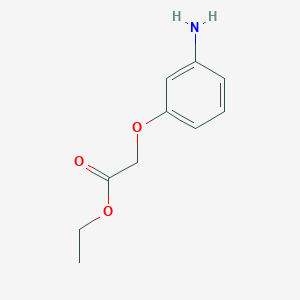
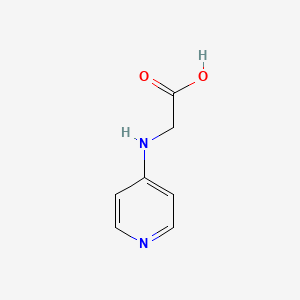
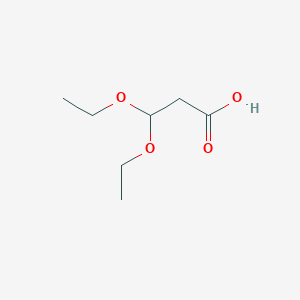
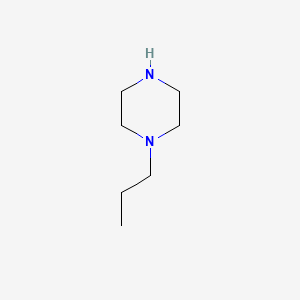
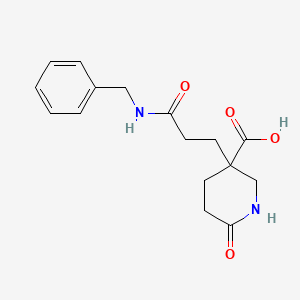
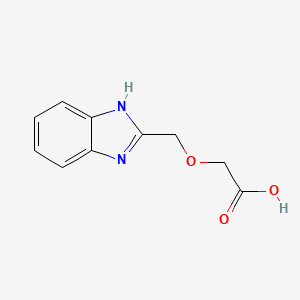
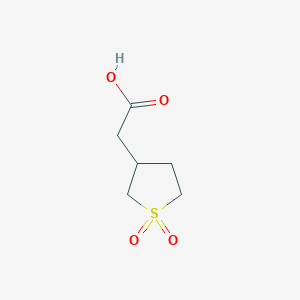
![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
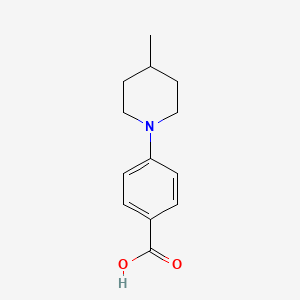
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
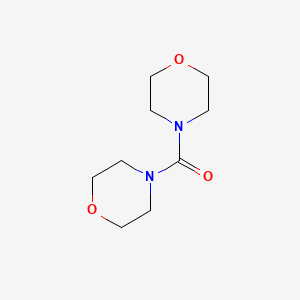
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)